molecular formula C8H11NO3 B14315882 4-Morpholinecarboxylic acid, 2-propynyl ester CAS No. 114406-39-2

4-Morpholinecarboxylic acid, 2-propynyl ester

Katalognummer: B14315882
CAS-Nummer: 114406-39-2
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: WGSVDRBRDMYCKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholinecarboxylic acid, 2-propynyl ester is a chemical compound with the molecular formula C8H11NO3 It is an ester derivative of morpholinecarboxylic acid and is characterized by the presence of a propynyl group attached to the ester functionality

Vorbereitungsmethoden

The synthesis of 4-Morpholinecarboxylic acid, 2-propynyl ester typically involves the esterification of morpholinecarboxylic acid with propargyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Esterification Reaction: Morpholinecarboxylic acid is reacted with propargyl alcohol in the presence of a strong acid catalyst. The reaction mixture is heated to facilitate the esterification process.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure ester.

Industrial production methods may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time.

Analyse Chemischer Reaktionen

4-Morpholinecarboxylic acid, 2-propynyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield morpholinecarboxylic acid and propargyl alcohol.

    Oxidation: The propynyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).

Wissenschaftliche Forschungsanwendungen

4-Morpholinecarboxylic acid, 2-propynyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Morpholinecarboxylic acid, 2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release morpholinecarboxylic acid and propargyl alcohol, which may interact with biological pathways. The propynyl group can participate in oxidation reactions, leading to the formation of reactive intermediates that can affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-Morpholinecarboxylic acid, 2-propynyl ester can be compared with other ester derivatives of morpholinecarboxylic acid, such as:

    4-Morpholinecarboxylic acid, 2-propenyl ester: This compound has a propenyl group instead of a propynyl group, leading to different reactivity and applications.

    4-Morpholinecarboxylic acid, ethyl ester: The ethyl ester derivative has different physical and chemical properties due to the presence of an ethyl group.

Eigenschaften

CAS-Nummer

114406-39-2

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

prop-2-ynyl morpholine-4-carboxylate

InChI

InChI=1S/C8H11NO3/c1-2-5-12-8(10)9-3-6-11-7-4-9/h1H,3-7H2

InChI-Schlüssel

WGSVDRBRDMYCKX-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC(=O)N1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.